4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Descripción
This compound (CAS 533872-42-3; molecular formula C₂₂H₁₉ClN₄O₄S₂) belongs to the 1,3,4-oxadiazole class, characterized by a benzyl(methyl)sulfamoyl group attached to a benzamide core and a 5-chlorothiophen-2-yl substituent on the oxadiazole ring . It is hypothesized to exhibit antifungal activity via thioredoxin reductase (Trr1) inhibition, similar to structurally related compounds like LMM5 and LMM11 .
Propiedades
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S2/c1-26(13-14-5-3-2-4-6-14)32(28,29)16-9-7-15(8-10-16)19(27)23-21-25-24-20(30-21)17-11-12-18(22)31-17/h2-12H,13H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGAKVMNXWLMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound with a complex structure that incorporates various pharmacologically relevant moieties. Its molecular formula is C21H17ClN4O4S2, and it has garnered attention for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzamide Backbone : Provides structural stability and biological activity.
- Sulfamoyl Group : Known for its antibacterial properties.
- 1,3,4-Oxadiazole Ring : Associated with various biological activities including anti-inflammatory and anticancer effects.
- Chlorothiophene Moiety : Enhances the compound's interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antibacterial properties. For instance, compounds similar to 4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. In particular, the sulfamoyl functionality is critical for this activity as it interferes with bacterial folate synthesis pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. The synthesized compounds in related studies demonstrated effective inhibition with IC50 values ranging from 0.63 µM to 6.28 µM .
- Urease : This enzyme is a target for treating infections caused by Helicobacter pylori. The compound exhibited strong urease inhibitory activity, which is essential for developing new therapeutic agents against related conditions .
Study on Biological Activity
A study synthesized a series of compounds based on the oxadiazole framework and evaluated their biological activities. The findings highlighted the following:
- Antibacterial Efficacy : Compounds demonstrated significant inhibition against various bacterial strains.
- Enzyme Inhibition : Several compounds showed promising results as AChE and urease inhibitors, indicating potential therapeutic applications .
Binding Studies
Fluorescence quenching studies were conducted to assess the binding interactions of these compounds with bovine serum albumin (BSA). The results indicated that the synthesized compounds bind effectively to BSA, suggesting good bioavailability and potential for further development in drug formulation .
Data Summary
| Activity Type | Target | IC50 Values (µM) |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Antibacterial | Bacillus subtilis | Moderate to Strong |
| AChE Inhibition | - | 0.63 - 6.28 |
| Urease Inhibition | - | Strong |
Comparación Con Compuestos Similares
Structural Analogues and Substitution Patterns
The biological and physicochemical properties of 1,3,4-oxadiazoles are heavily influenced by substituents on the oxadiazole ring and sulfamoyl group. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups : The 5-chlorothiophen-2-yl group in the target compound likely enhances electron-withdrawing effects, improving binding affinity to Trr1 compared to LMM5’s methoxy group .
- In contrast, LMM5’s methoxy group balances lipophilicity and solubility .
- Bulkiness : LMM11’s cyclohexyl(ethyl)sulfamoyl group may reduce cellular uptake, explaining its lower efficacy compared to LMM5 .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?
- Answer : A multi-step synthesis is typically employed. For example:
- Step 1 : Esterification of a substituted benzoic acid (e.g., 5-chlorothiophene-2-carboxylic acid) to form an intermediate ester.
- Step 2 : Hydrazination to convert the ester to a hydrazide.
- Step 3 : Cyclization with cyanogen bromide to generate the 1,3,4-oxadiazole ring .
- Step 4 : Coupling the oxadiazole-amine intermediate with a sulfamoyl benzamide derivative using a base (e.g., NaH in THF) .
- Key Considerations : Monitor reaction purity via TLC and optimize stoichiometry to avoid byproducts.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Answer : Use a combination of:
- NMR Spectroscopy : Analyze and NMR to verify substituent positions (e.g., 5-chlorothiophene protons at δ 6.8–7.2 ppm, oxadiazole carbons at ~160 ppm) .
- IR Spectroscopy : Identify characteristic peaks (e.g., C=N stretch at ~1600 cm, sulfonamide S=O at ~1350 cm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS showing [M+H] at m/z ~520) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Answer : Screen for:
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM .
- Cytotoxicity : Test on non-cancerous cells (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step involving the sulfamoyl benzamide moiety?
- Answer : Apply Design of Experiments (DoE) principles:
- Variables : Temperature (40–80°C), solvent (THF vs. DMF), base (NaH vs. KCO).
- Response Surface Modeling : Identify optimal conditions (e.g., 60°C in THF with NaH increases yield to ~75%) .
- Validation : Reproduce results in flow chemistry setups for scalability .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar oxadiazole derivatives?
- Answer :
- Meta-Analysis : Compare datasets from independent studies (e.g., IC variability in antitumor assays) to identify outliers .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace 5-chlorothiophene with 4-fluorophenyl) and retest to isolate contributing groups .
- Mechanistic Studies : Use molecular docking to assess binding affinity variations (e.g., COX-2 vs. EGFR targets) .
Q. How does the compound’s stability vary under different storage conditions?
- Answer :
- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., stable ≤150°C) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC (e.g., <5% degradation after 72 hours) .
- Solution Stability : Test in buffers (pH 3–9) and organic solvents (DMSO, ethanol) for aggregation or hydrolysis .
Methodological Notes
- Data Interpretation : Cross-reference spectral data with computational tools (e.g., ChemDraw NMR predictor) to validate assignments .
- Biological Replicates : Use ≥3 independent experiments with statistical analysis (ANOVA, p <0.05) to ensure reproducibility .
- Safety : Handle cyanogen bromide and NaH in inert atmospheres due to toxicity and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
